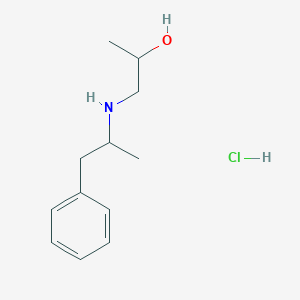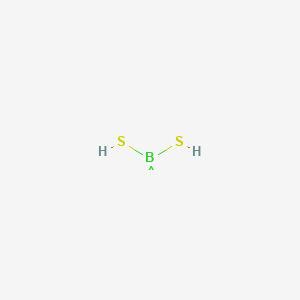![molecular formula C14H19N B14563763 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- CAS No. 61687-00-1](/img/structure/B14563763.png)
1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[410]heptane, 7,7-dimethyl-6-phenyl- is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented. similar compounds in the azabicyclo family are often synthesized using high-pressure and high-temperature conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted azabicyclo compounds with various functional groups.
Scientific Research Applications
1-Azabicyclo[41
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
7-Azabicyclo[4.1.0]heptane: A structurally related compound with similar chemical properties.
7-Methyl-7-azabicyclo[4.1.0]heptane: Another analog with a methyl group substitution.
7-Oxabicyclo[4.1.0]heptane: An oxygen-containing analog with distinct reactivity.
Uniqueness: 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61687-00-1 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
7,7-dimethyl-6-phenyl-1-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H19N/c1-13(2)14(10-6-7-11-15(13)14)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
GUKSAAFLMZIMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(N1CCCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)
![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)


![1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one](/img/structure/B14563703.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
![N,N'-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide)](/img/structure/B14563717.png)

![1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene](/img/structure/B14563743.png)


![Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-](/img/structure/B14563753.png)
![1H-Pyrrolo[3,2-b]quinoline, 3-nitro-](/img/structure/B14563760.png)
![4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B14563768.png)
